molecular formula C8H5BrN2O B8327386 7-Bromo-2,6-naphthyridin-3(2H)-one

7-Bromo-2,6-naphthyridin-3(2H)-one

Cat. No.: B8327386
M. Wt: 225.04 g/mol
InChI Key: FPMJYTZXBPKPEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-2,6-naphthyridin-3(2H)-one is a heterocyclic compound containing a bromine atom and a naphthyridine ring. Compounds of this type are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2,6-naphthyridin-3(2H)-one typically involves the bromination of 2,6-naphthyridin-3(2H)-one. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction may require a solvent such as acetic acid and a catalyst to facilitate the bromination process.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale bromination reactions using automated systems to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2,6-naphthyridin-3(2H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry

In chemistry, 7-Bromo-2,6-naphthyridin-3(2H)-one is used as an intermediate in the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, compounds like this compound are studied for their potential therapeutic properties. They may exhibit activities such as antimicrobial, antiviral, or anticancer effects, making them candidates for drug development.

Industry

In the industrial sector, such compounds may be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Bromo-2,6-naphthyridin-3(2H)-one depends on its specific interactions with molecular targets. It may act by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved can vary based on the biological context and the specific effects being studied.

Comparison with Similar Compounds

Similar Compounds

    2,6-Naphthyridin-3(2H)-one: The parent compound without the bromine atom.

    7-Chloro-2,6-naphthyridin-3(2H)-one: A similar compound with a chlorine atom instead of bromine.

    7-Iodo-2,6-naphthyridin-3(2H)-one: A similar compound with an iodine atom instead of bromine.

Uniqueness

7-Bromo-2,6-naphthyridin-3(2H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also affect the compound’s physical properties, such as solubility and stability.

Properties

Molecular Formula

C8H5BrN2O

Molecular Weight

225.04 g/mol

IUPAC Name

7-bromo-2H-2,6-naphthyridin-3-one

InChI

InChI=1S/C8H5BrN2O/c9-7-1-5-4-11-8(12)2-6(5)3-10-7/h1-4H,(H,11,12)

InChI Key

FPMJYTZXBPKPEN-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NC(=CC2=CNC1=O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.